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Compound of Interest

Compound Name: 5-Phenylmorpholin-3-one

Cat. No.: B1289996

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylmorpholin-3-one is a chiral heterocyclic compound that serves as a valuable building
block in medicinal chemistry. The stereochemistry of this molecule is of paramount importance
as the individual enantiomers can exhibit distinct pharmacological and toxicological profiles.
This technical guide provides a comprehensive overview of the known chiral properties of the
(R)- and (S)-enantiomers of 5-Phenylmorpholin-3-one, including their physicochemical
characteristics, synthesis, and potential biological relevance. While detailed experimental data
for these specific enantiomers is not extensively available in peer-reviewed literature, this guide
consolidates information from commercial suppliers and analogous compounds to provide a
foundational understanding for researchers in the field. The potential role of the (S)-enantiomer
as a key intermediate in the synthesis of orexin receptor antagonists highlights the significance
of its stereochemistry in the development of novel therapeutics.

Physicochemical Properties

The enantiomers of 5-Phenylmorpholin-3-one share the same molecular formula and weight
but differ in their spatial arrangement, leading to differences in their interaction with plane-
polarized light and other chiral environments. While comprehensive, peer-reviewed data is
limited, the following table summarizes available information from commercial sources.
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(R)-5- (S)-5- Racemic 5-
Property Phenylmorpholin- Phenylmorpholin- Phenylmorpholin-

3-one 3-one 3-one
Molecular Formula C10H11NO2 C10H11NO2 C10H11NO2
Molecular Weight 177.20 g/mol 177.20 g/mol 177.20 g/mol
CAS Number 192815-71-7 1052209-96-7 1260672-03-4

) ) White crystalline )
Appearance Off-white solid Solid
powder

Melting Point Data not available 90-95 °C Data not available

Specific Rotation

Data not available

Data not available

00

Storage Conditions

0-8 °C

2-8 °C, sealed in dry

Room temperature

Note: Data is primarily sourced from commercial supplier information and may not have

undergone rigorous peer review. The absence of specific rotation data is a significant gap in the

publicly available information for these compounds.

Synthesis and Chiral Separation

The synthesis of 5-Phenylmorpholin-3-one can be approached through the preparation of the

racemic mixture followed by chiral resolution, or through enantioselective synthesis. While

specific protocols for this exact molecule are not readily found in the literature, the following

sections provide representative experimental procedures based on the synthesis of analogous

morpholinone structures.

Representative Synthesis of Racemic 5-

Phenylmorpholin-3-one

A common route to morpholin-3-ones involves the reaction of an amino alcohol with an a-

haloacetate followed by cyclization.

Experimental Protocol:

© 2025 BenchChem. All rights reserved.

2/7

Tech Support


https://www.benchchem.com/product/b1289996?utm_src=pdf-body
https://www.benchchem.com/product/b1289996?utm_src=pdf-body
https://www.benchchem.com/product/b1289996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

N-Alkylation: To a solution of 2-amino-1-phenylethanol (1 equivalent) in a suitable solvent
such as ethanol or acetonitrile, add a base like potassium carbonate (2-3 equivalents).

Slowly add ethyl chloroacetate (1.1 equivalents) to the mixture at room temperature.

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer
chromatography (TLC).

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and
concentrate the filtrate under reduced pressure.

Cyclization: The crude intermediate is then subjected to cyclization. This can be achieved by
heating in a high-boiling point solvent or by treatment with a base such as sodium ethoxide
in ethanol.

The progress of the cyclization is monitored by TLC.

After the reaction is complete, the mixture is worked up by quenching with water and
extracting the product with an organic solvent (e.g., ethyl acetate).

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
concentrated.

The crude product is purified by column chromatography on silica gel to yield racemic 5-
Phenylmorpholin-3-one.

O
e WY )

Base (e.g., K2CO3)
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General synthesis workflow for racemic 5-Phenylmorpholin-3-one.

Chiral Resolution of Racemic 5-Phenylmorpholin-3-one

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the
separation of enantiomers.

Representative Experimental Protocol for Chiral HPLC Resolution:

e Column Selection: A chiral stationary phase (CSP) is essential. Common choices include
polysaccharide-based columns (e.g., cellulose or amylose derivatives) such as Chiralcel® or
Chiralpak® series.

o Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar
modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is
optimized to achieve baseline separation of the enantiomers.

o Sample Preparation: Dissolve the racemic 5-Phenylmorpholin-3-one in the mobile phase or
a compatible solvent.

o Chromatographic Conditions:
o Flow Rate: Typically 0.5-1.0 mL/min for analytical scale.
o Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

o Temperature: Column temperature is usually maintained at a constant value (e.g., 25 °C)
to ensure reproducibility.

o Data Analysis: The retention times of the two enantiomers will differ. The enantiomeric
excess (% ee) can be calculated from the peak areas of the two enantiomers.

o Preparative Scale-up: For isolation of the individual enantiomers, the method can be scaled
up to a preparative HPLC system with a larger column and higher flow rates.
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Workflow for the chiral resolution of 5-Phenylmorpholin-3-one.

Biological Relevance and Potential Applications

While direct pharmacological data for the enantiomers of 5-Phenylmorpholin-3-one is scarce
in the public domain, its application as a chiral building block in drug discovery provides
significant insight into its biological relevance.

Intermediate in the Synthesis of Orexin Receptor
Antagonists

The (S)-enantiomer of 5-Phenylmorpholin-3-one has been identified as a key intermediate in
the synthesis of dual orexin receptor antagonists. Orexin receptors (OX1R and OX2R) are G-
protein coupled receptors that play a crucial role in the regulation of sleep-wake cycles,
appetite, and mood. Antagonists of these receptors are a novel class of therapeutics for the
treatment of insomnia.

The incorporation of a specific enantiomer of a building block like 5-Phenylmorpholin-3-one is
critical for the final drug's stereochemistry, which in turn dictates its binding affinity and
selectivity for the target receptors. The precise spatial orientation of the phenyl group in the (S)-

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1289996?utm_src=pdf-body-img
https://www.benchchem.com/product/b1289996?utm_src=pdf-body
https://www.benchchem.com/product/b1289996?utm_src=pdf-body
https://www.benchchem.com/product/b1289996?utm_src=pdf-body
https://www.benchchem.com/product/b1289996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

enantiomer is likely essential for optimal interaction with the binding pocket of the orexin
receptors.

Drug Synthesis
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Role of (S)-5-Phenylmorpholin-3-one in the orexin signaling pathway.

Conclusion

The enantiomers of 5-Phenylmorpholin-3-one are important chiral building blocks with
demonstrated utility in the synthesis of pharmacologically active compounds, particularly orexin
receptor antagonists. While there is a notable lack of comprehensive, publicly available data on
the specific chiral properties and biological activities of the individual enantiomers, this guide
provides a foundational understanding based on available information and analogous chemical
systems. For researchers and drug development professionals, the key takeaway is the critical
importance of stereocontrol when utilizing this compound in a synthetic pathway. Further
research to fully characterize the physicochemical and pharmacological properties of both (R)-
and (S)-5-Phenylmorpholin-3-one would be highly valuable to the scientific community.

 To cite this document: BenchChem. [Chiral Properties of 5-Phenylmorpholin-3-one
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1289996?utm_src=pdf-body-img
https://www.benchchem.com/product/b1289996?utm_src=pdf-body
https://www.benchchem.com/product/b1289996?utm_src=pdf-body
https://www.benchchem.com/product/b1289996?utm_src=pdf-body
https://www.benchchem.com/product/b1289996#chiral-properties-of-5-phenylmorpholin-3-one-enantiomers
https://www.benchchem.com/product/b1289996#chiral-properties-of-5-phenylmorpholin-3-one-enantiomers
https://www.benchchem.com/product/b1289996#chiral-properties-of-5-phenylmorpholin-3-one-enantiomers
https://www.benchchem.com/product/b1289996#chiral-properties-of-5-phenylmorpholin-3-one-enantiomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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